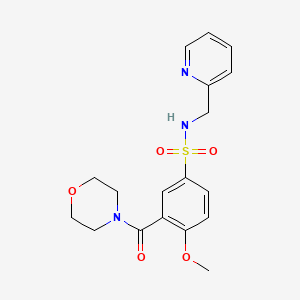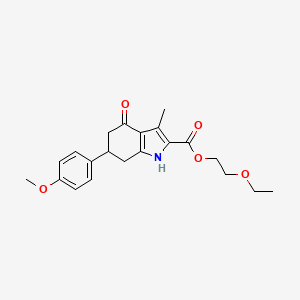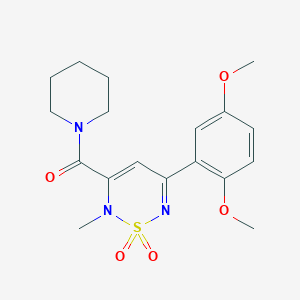
4-methoxy-3-(morpholin-4-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide
Overview
Description
4-methoxy-3-(morpholin-4-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a benzenesulfonamide core substituted with a methoxy group, a morpholinylcarbonyl group, and a pyridinylmethyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-(morpholin-4-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the benzenesulfonamide core: This can be achieved by sulfonation of a suitable benzene derivative followed by amination.
Introduction of the methoxy group: This step involves the methylation of the hydroxyl group on the benzene ring using reagents such as methyl iodide in the presence of a base.
Attachment of the morpholinylcarbonyl group: This can be done through a nucleophilic substitution reaction where morpholine reacts with a carbonyl-containing intermediate.
Addition of the pyridinylmethyl group: This step involves the reaction of the intermediate with a pyridine derivative, often through a coupling reaction facilitated by a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Use of continuous flow reactors: To ensure consistent reaction conditions and scalability.
Purification techniques: Such as recrystallization, chromatography, and distillation to obtain high-purity product.
Catalysts and solvents: Selection of appropriate catalysts and solvents to improve reaction efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-(morpholin-4-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl group in the morpholinylcarbonyl moiety can be reduced to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products
Oxidation products: Hydroxylated or carbonylated derivatives.
Reduction products: Alcohol derivatives.
Substitution products: Various substituted benzenesulfonamides.
Scientific Research Applications
4-methoxy-3-(morpholin-4-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methoxy-3-(morpholin-4-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the morpholinylcarbonyl and pyridinylmethyl groups allows for specific interactions with biological macromolecules, influencing pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide
- N-(pyridin-2-ylmethyl)benzenesulfonamide
- 4-methoxybenzenesulfonamide
Uniqueness
4-methoxy-3-(morpholin-4-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical properties and biological activities. The presence of both morpholinylcarbonyl and pyridinylmethyl groups allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-methoxy-3-(morpholine-4-carbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-25-17-6-5-15(12-16(17)18(22)21-8-10-26-11-9-21)27(23,24)20-13-14-4-2-3-7-19-14/h2-7,12,20H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKHLOSUOYUERT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sec-butyl 2-({[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4658848.png)
![5-chloro-8-[3-(4-fluorophenoxy)propoxy]quinoline](/img/structure/B4658853.png)
![1-methyl-3-({[1-(4-methylphenyl)propyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4658856.png)
![N-(2-bromophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4658864.png)
![3,5-dimethyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine](/img/structure/B4658879.png)



![Methyl 2-[4-[(5-chloro-2-methoxyphenyl)sulfamoyl]-2-methylphenoxy]acetate](/img/structure/B4658898.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-propoxybenzamide](/img/structure/B4658907.png)
![2-CHLORO-4-FLUOROBENZYL [5-(3,4-DICHLOROPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE](/img/structure/B4658911.png)
![1-{4-[(2,5-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-1-BUTANONE](/img/structure/B4658915.png)
![N-[2-(benzenesulfonamido)ethyl]-2-piperidin-1-ylacetamide](/img/structure/B4658923.png)

